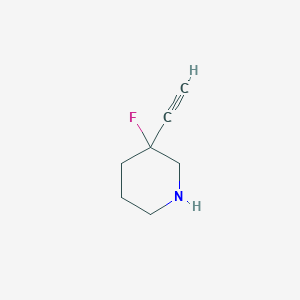

3-Ethynyl-3-fluoropiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10FN |

|---|---|

Molecular Weight |

127.16 g/mol |

IUPAC Name |

3-ethynyl-3-fluoropiperidine |

InChI |

InChI=1S/C7H10FN/c1-2-7(8)4-3-5-9-6-7/h1,9H,3-6H2 |

InChI Key |

QIICIWULHUHFTC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCCNC1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethynyl 3 Fluoropiperidine and Analogues

Strategies for Stereocontrolled Construction of Fluorinated Piperidine (B6355638) Rings

The precise installation of a fluorine atom onto a piperidine ring, especially at a tertiary carbon center, requires sophisticated synthetic approaches. The stereochemical outcome of these reactions is paramount, as the spatial orientation of the fluorine atom can profoundly influence the molecule's biological activity and physicochemical properties.

Dearomatization-Hydrogenation Approaches to Fluorinated Piperidines

A powerful strategy for the synthesis of fluorinated piperidines involves the dearomatization of readily available fluorinated pyridine (B92270) precursors, followed by hydrogenation. This approach allows for the stereocontrolled formation of multiple stereocenters in a single operation.

A notable development in this area is the rhodium-catalyzed dearomatization–hydrogenation (DAH) process of fluoropyridines. princeton.eduresearchgate.netchemicalbook.com This one-pot method enables the highly diastereoselective synthesis of a variety of all-cis-(multi)fluorinated piperidines. princeton.eduresearchgate.net The process typically involves the use of a rhodium-carbene catalyst in the presence of a dearomatizing agent like pinacol (B44631) borane (B79455) (HBpin) and a hydrogen source. princeton.edu For instance, the hydrogenation of 3-fluoropyridine (B146971) using this methodology can yield the corresponding cis-3-fluoropiperidine with high diastereoselectivity. princeton.edu The success of this reaction is highly dependent on the purity of the reagents and solvents. beilstein-journals.org

To overcome some limitations of the DAH process, such as the intolerance of certain functional groups, a heterogeneous palladium-catalyzed hydrogenation has been developed. beilstein-journals.orgcardiff.ac.uk This method utilizes a commercially available palladium catalyst, such as Pd(OH)2 on carbon, in the presence of a Brønsted acid like aqueous HCl. beilstein-journals.orgcardiff.ac.uk This system has proven to be robust and allows for the cis-selective hydrogenation of a broad range of fluoropyridines, tolerating various functional groups and even other aromatic systems. beilstein-journals.orgcardiff.ac.uk

A hypothetical route to 3-ethynyl-3-fluoropiperidine using this strategy could involve the synthesis of a 3-fluoro-5-ethynylpyridine precursor, which would then undergo a stereoselective dearomatization-hydrogenation to furnish the desired piperidine ring. The control of stereoselectivity during the reduction of the pyridine ring would be crucial for obtaining the desired isomer of the final product.

Table 1: Comparison of Dearomatization-Hydrogenation Methods for Fluorinated Piperidines

| Method | Catalyst/Reagents | Key Features | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Rhodium-catalyzed DAH | [Rh(COD)Cl]₂ / Rh-CAAC, HBpin, H₂ | One-pot, two-step process; Highly diastereoselective for all-cis products. | Access to multifluorinated piperidines in a single step. | Sensitive to moisture and air; limited functional group tolerance (e.g., esters, amides). | princeton.eduresearchgate.net |

Nucleophilic and Electrophilic Fluorination in Piperidine Synthesis

Direct fluorination of pre-formed piperidine rings or their precursors offers another viable route to 3-fluoropiperidines. Both nucleophilic and electrophilic fluorination strategies have been employed, each with its own set of advantages and challenges. researchgate.netbeilstein-journals.org

Nucleophilic fluorination typically involves the displacement of a suitable leaving group by a fluoride (B91410) source. synarchive.com This approach is often used for the diastereoselective synthesis of monofluorinated piperidines, but it necessitates the preparation of substrates with a pre-defined stereochemistry. researchgate.net For the synthesis of this compound, a potential precursor could be a 3-ethynylpiperidin-3-ol (B15299197) derivative. The hydroxyl group could be activated and then displaced by a nucleophilic fluoride source, such as those delivered by reagents like PyFluor or DMPU/HF. nih.gov The stereochemical outcome of such an SN2-type reaction would depend on the configuration of the starting alcohol.

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center. wikipedia.orgnih.gov Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgrsc.org This method is suitable for the fluorination of enolates, enamines, or other electron-rich species. wikipedia.org A hypothetical strategy for this compound could involve the formation of an enolate from a protected 3-oxopiperidine, followed by trapping with an electrophilic fluorine source. The resulting 3-fluoro-3-oxopiperidine could then be converted to the target compound through the introduction of the ethynyl (B1212043) group, for example, via a Seyferth-Gilbert homologation of the corresponding 3-formyl derivative. nrochemistry.com

Table 2: Overview of Fluorination Strategies for Piperidine Synthesis

| Strategy | Reagent Type | Typical Precursors | Key Considerations | Reference |

|---|---|---|---|---|

| Nucleophilic Fluorination | Fluoride salts (e.g., KF, CsF), Amine-HF complexes (e.g., Et₃N·3HF, DMPU/HF) | Alcohols, halides, sulfonates | Requires a good leaving group; stereochemistry is often inverted (SN2). | synarchive.comnih.gov |

Applications of Hypervalent Iodine Chemistry for 3-Fluoropiperidine (B1141850) Synthesis

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and often metal-free conditions for a variety of transformations, including fluorination. researchgate.netarkat-usa.org The cyclization of alkenyl N-tosylamides promoted by BF₃-activated aryliodine(III) carboxylates is an attractive strategy for constructing 3-fluoropiperidines. researchgate.net This method involves an intramolecular aminofluorination of an alkene. researchgate.net

The reaction is proposed to proceed through the attack of a BF₃-coordinated I(III) reagent on the C=C bond to form an iodiranium(III) ion. This is followed by a diastereodetermining 5-exo-cyclization. researchgate.net The selectivity of the reaction can be influenced by the nature of the ligands on the iodine(III) reagent. researchgate.net While this method provides a direct route to the 3-fluoropiperidine core, its application to the synthesis of this compound would require an appropriately substituted alkenyl amine precursor that also contains the ethynyl moiety or a precursor to it.

Recent developments have also shown that hypervalent iodine reagents can be used catalytically for such transformations, further enhancing their appeal from a green chemistry perspective. princeton.edu

Palladium-Catalyzed Methods for Fluoropiperidine Derivatives

Palladium catalysis offers a versatile platform for the synthesis and functionalization of piperidine derivatives. While direct palladium-catalyzed fluorination of C(sp³)–H bonds on a piperidine ring is challenging, palladium-catalyzed cross-coupling reactions are well-established for the introduction of various substituents.

A potential strategy for the synthesis of this compound could involve a multi-step sequence utilizing palladium catalysis. For instance, a protected 3-halo-3-fluoropiperidine could serve as a key intermediate. The synthesis of such a compound might be achieved through methods described in the previous sections. Subsequently, a Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, could be employed to introduce the ethynyl group. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The success of this approach would depend on the reactivity of the C-X bond at the C3 position and the compatibility of the reaction conditions with the fluorine atom.

Oxidative Ring Opening and Reductive Amination for Piperidine Derivatives

The construction of the piperidine ring itself can be achieved through a variety of cyclization strategies. One such approach involves the oxidative ring opening of a cyclic precursor to generate a linear dialdehyde, followed by a double reductive amination to form the piperidine ring. researchgate.net This method allows for the introduction of nitrogen into the cyclic system and can be highly stereocontrolled. researchgate.net

For the synthesis of a this compound analogue, one could envision starting from a suitably substituted cycloalkene. Oxidative cleavage of the double bond would yield a diformyl intermediate. Subsequent reductive amination with a primary amine would then lead to the formation of the piperidine ring. researchgate.net The fluorine and ethynyl groups (or their precursors) would need to be installed on the initial cycloalkene in the correct relative stereochemistry to ensure the desired configuration in the final product.

Reductive amination is a cornerstone of amine synthesis and involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be performed in a one-pot fashion and is widely used for the synthesis of N-substituted piperidines. cardiff.ac.uk A hypothetical route to this compound could involve the synthesis of a fluorinated keto-alkyne precursor. Reductive amination of this precursor would then directly furnish the desired piperidine ring with the required functionalities at the C3 position. organic-chemistry.org

Methodologies for Precise Ethynyl Group Introduction into Heterocyclic Systems

The introduction of an ethynyl group into a heterocyclic system, particularly at a sterically hindered tertiary carbon, requires specific and efficient methodologies.

One of the most powerful methods for forming a C(sp²)-C(sp) or C(sp³)-C(sp) bond is the Sonogashira coupling . wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov As mentioned previously, this palladium- and copper-cocatalyzed reaction couples a terminal alkyne with a halide or triflate. In the context of this compound synthesis, a precursor such as a protected 3-bromo-3-fluoropiperidine could potentially undergo a Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene, to introduce the desired ethynyl moiety. wikipedia.orgorganic-chemistry.org

Another classical method for the conversion of a carbonyl group to a terminal alkyne is the Seyferth-Gilbert homologation . synarchive.comnrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com This reaction utilizes a diazomethylphosphonate reagent to transform an aldehyde or ketone into a one-carbon elongated alkyne. nrochemistry.comwikipedia.org A synthetic route to this compound could involve the preparation of a protected 3-fluoro-3-formylpiperidine. Treatment of this aldehyde with the Seyferth-Gilbert reagent would then yield the terminal alkyne at the C3 position. nrochemistry.comorganic-chemistry.org

Finally, the direct addition of ethynyl nucleophiles to an electrophilic carbon center is a fundamental C-C bond-forming reaction. A potential strategy could involve the generation of a 3-fluoropiperidinium ion intermediate, which could then be trapped by an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide. The feasibility of this approach would depend on the stability of the iminium ion and the regioselectivity of the nucleophilic attack.

The successful synthesis of this compound and its analogues hinges on the judicious selection and combination of these advanced synthetic methodologies. The stereochemical control at the C3 position remains a critical challenge that requires careful planning of the synthetic route and optimization of reaction conditions.

Alkyne Coupling Reactions in Ethynyl Heterocycle Formation

The incorporation of an ethynyl moiety is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are premier methods for forming C(sp)-C(sp²) bonds, which are essential for introducing terminal alkynes to aryl or vinyl halides. mdpi.commdpi.com This reaction and its variations are widely used for the synthesis of conjugated alkynyl ketones and other biologically active molecules. mdpi.com

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. mdpi.commdpi.com The reaction mechanism is well-understood and has been refined over the years to improve efficiency and substrate scope. mdpi.comnih.gov For the synthesis of ethynyl heterocycles, a heterocyclic halide can be coupled with a terminal alkyne. acs.org In the context of this compound, a suitably protected piperidine precursor with a leaving group at the 3-position could potentially be coupled with a protected acetylene (B1199291) derivative.

Key features of the Sonogashira reaction that make it advantageous for the synthesis of complex molecules include its mild reaction conditions and tolerance of a wide range of functional groups. acs.org Researchers have developed numerous modifications to the standard Sonogashira protocol to enhance its utility, including the use of different palladium catalysts, ligands, and copper co-catalysts to optimize yields and reaction times. mdpi.com

Table 1: Key Alkyne Coupling Reactions and their Characteristics

| Reaction Name | Catalysts | Key Bond Formation | Typical Substrates |

|---|---|---|---|

| Sonogashira Coupling | Palladium complex, Copper(I) salt | C(sp)-C(sp²) | Aryl/vinyl halides and terminal alkynes |

| Negishi Coupling | Palladium or Nickel complex | C-C | Organozinc compounds and organohalides |

| Stille Coupling | Palladium complex | C-C | Organostannanes and organohalides |

Functionalized Ethynyl Oxazoles as Synthetic Intermediates

Functionalized ethynyl oxazoles serve as versatile building blocks in organic synthesis, with applications in the construction of complex molecular architectures, including those found in drug development. chemrxiv.org The synthesis of ethynyl-substituted oxazoles can be challenging due to the sensitivity of the oxazole (B20620) ring, but their utility as synthetic intermediates is significant. chemrxiv.orgchemrxiv.org

The preparation of ethynyl oxazoles often relies on the Sonogashira coupling reaction, where a halo-oxazole is coupled with a protected acetylene, followed by deprotection to yield the terminal alkyne. chemrxiv.org These functionalized oxazoles can then undergo further transformations, such as click chemistry reactions, to incorporate them into larger molecules. chemrxiv.orgchemrxiv.org The ethynyl group provides a rigid linker with rotational freedom, a property that is valuable in the design of molecular rotors and other nanoscale devices. chemrxiv.org

While not directly a piperidine, the strategies for synthesizing and utilizing ethynyl oxazoles provide a blueprint for how an ethynyl group can be introduced and manipulated within a heterocyclic system. The challenges of ring stability and the need for mild reaction conditions are transferable to the synthesis of this compound. chemrxiv.orgchemrxiv.org

Ethynyl Group Incorporation in Benzoxazole (B165842) and Nucleoside Scaffolds

The incorporation of ethynyl groups into other heterocyclic scaffolds, such as benzoxazoles and nucleosides, further illustrates the versatility of alkynylation reactions in medicinal chemistry. Benzoxazole derivatives containing an ethynyl group have been investigated for their liquid crystal properties, where the rigid alkyne linker contributes to enhanced mesophase stability. researchgate.nettandfonline.comtandfonline.com The synthesis of these compounds often involves Sonogashira coupling to attach an ethynylphenyl group to the benzoxazole core. researchgate.nettandfonline.comtandfonline.com

In the field of antiviral research, 4'-ethynyl nucleoside analogues have been identified as potent inhibitors of human immunodeficiency virus (HIV). nih.govnih.gov The synthesis of these modified nucleosides involves the introduction of an ethynyl group at the 4'-position of the sugar moiety. nih.govnih.gov These examples highlight the broad applicability of ethynyl group incorporation as a strategy for modifying the properties of heterocyclic compounds. researchgate.nettandfonline.comtandfonline.comnih.govnih.gov

Convergent and Divergent Synthetic Pathways to this compound

The construction of a complex molecule like this compound can be approached through either a convergent or a divergent synthetic strategy. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. This approach is often more efficient for complex targets as it allows for the parallel synthesis of intermediates.

Conversely, a divergent synthesis begins with a common intermediate that is progressively modified to generate a library of related compounds. nih.govrsc.orgacs.org This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogues from a single precursor. For this compound, a divergent approach could involve the synthesis of a key piperidine intermediate that can then be subjected to various alkynylation and fluorination reactions.

Challenges and Advancements in Achieving Diastereoselectivity and Enantioselectivity

A significant challenge in the synthesis of this compound is the control of stereochemistry at the C3 position, which is a quaternary stereocenter. The development of methods for the enantioselective and diastereoselective synthesis of substituted piperidines is an active area of research. rsc.orgsnnu.edu.cnrsc.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidines. rsc.org For example, enantioselective intramolecular aza-Michael reactions have been used to produce enantiomerically enriched disubstituted piperidines. rsc.org Metal-catalyzed asymmetric reactions, such as rhodium-catalyzed asymmetric carbometalation, have also been successfully employed to access enantioenriched 3-substituted piperidines from pyridine precursors. snnu.edu.cnacs.org

The synthesis of fluorinated piperidines presents additional challenges, as the introduction of fluorine can influence the reactivity and conformational preferences of the molecule. nih.govnih.gov Recent advances in this area include the development of dearomatization-hydrogenation processes to create all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as safety, cost, and efficiency. pharmtech.compharmtech.com For the synthesis of this compound, process optimization would focus on developing a robust and scalable route that avoids hazardous reagents and minimizes the number of synthetic steps. pharmtech.com

Medicinal chemistry routes are often not suitable for large-scale production due to their use of expensive reagents and complex purification methods. pharmtech.com Process chemistry aims to develop more practical and efficient syntheses that can be implemented on a multi-kilogram scale. pharmtech.compharmtech.com This may involve redesigning the synthetic route to utilize cheaper starting materials and more environmentally friendly reaction conditions.

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Convergent | Key fragments are synthesized independently and then combined. | High overall yield, allows for parallel synthesis. | Requires careful planning of fragment synthesis. |

| Divergent | A common intermediate is used to generate a library of analogues. nih.govrsc.orgacs.org | Efficient for creating diversity, good for SAR studies. | Can lead to long linear sequences for some targets. |

| Linear | The molecule is built step-by-step in a sequential manner. | Conceptually simple. | Overall yield can be low for long sequences. |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Preclamol |

| Niraparib |

| OSU-6162 |

| Tiagabine |

| Pergolide |

| CP-868388 |

| Taselisib (GDC-0032) |

| Zidovudine (AZT) |

| Didanosine (ddI) |

| Zalcitabine (ddC) |

| Stavudine (d4T) |

| Lamivudine (3TC) |

| Abacavir (ABC) |

| Emtricitabine (FTC) |

Chemical Reactivity and Mechanistic Studies of 3 Ethynyl 3 Fluoropiperidine

Reactivity Profiles of the Piperidine (B6355638) Nitrogen and Ring System

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and bioactive molecules. scientificupdate.com The reactivity of the piperidine nitrogen in 3-ethynyl-3-fluoropiperidine is fundamentally characterized by its basicity and nucleophilicity. The lone pair of electrons on the nitrogen atom allows it to act as a base, readily undergoing protonation, and as a nucleophile, participating in reactions such as alkylation, acylation, and arylation.

The incorporation of a fluorine atom at the C-3 position, vicinal to the nitrogen, is known to modulate the pKa of the piperidine nitrogen. scientificupdate.com This is primarily due to the electron-withdrawing inductive effect of the fluorine atom, which decreases the electron density on the nitrogen, thereby reducing its basicity compared to unsubstituted piperidine. This modulation of basicity can have profound implications for the pharmacokinetic and pharmacodynamic properties of drug candidates incorporating this moiety. scientificupdate.com

The piperidine ring itself can undergo various transformations. While the saturated nature of the ring makes it generally stable, reactions such as ring-opening, ring-expansion, and functionalization at the carbon skeleton are possible under specific conditions. The conformational dynamics of the piperidine ring, which typically adopts a chair conformation, can also influence its reactivity. In some fluorinated piperidines, the fluorine atom has been observed to prefer an axial orientation due to favorable dipole interactions with the protonated nitrogen. scientificupdate.com

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Piperidine and a Representative Fluorinated Piperidine

| Compound | pKa of Conjugate Acid |

| Piperidine | ~11.2 |

| 3-Fluoropiperidine (B1141850) | ~9.5 |

| Note: The pKa value for this compound is not readily available in the literature and would be influenced by both the fluorine and ethynyl (B1212043) groups. |

Transformations and Functionalization of the Ethynyl Moiety

The terminal alkyne, or ethynyl group, is a versatile functional handle that opens up a plethora of synthetic possibilities for the elaboration of the this compound scaffold.

The terminal alkyne is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. aatbio.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govekb.egresearchgate.net This reaction is known for its reliability, specificity, and biocompatibility. aatbio.com

The ethynyl group of this compound makes it an ideal building block for CuAAC reactions. By reacting it with a variety of azide-containing molecules, a diverse library of triazole-linked piperidine derivatives can be rapidly synthesized. This approach has been widely used in drug discovery, chemical biology, and materials science for applications such as lead generation, bioconjugation, and the synthesis of functional polymers. nih.govresearchgate.net

The terminal C-H bond of the ethynyl group is amenable to a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgdntb.gov.ua These reactions significantly expand the synthetic utility of this compound.

Common Metal-Catalyzed Coupling Reactions of Terminal Alkynes:

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, forming a new carbon-carbon bond. This allows for the direct attachment of aromatic or vinylic substituents to the piperidine ring at the C-3 position.

Heck Coupling: While more commonly associated with alkenes, variations of the Heck reaction can be used to couple alkynes with aryl or vinyl halides.

Suzuki Coupling: Following conversion of the terminal alkyne to an alkynylboronate, a Suzuki coupling can be performed to link it with an aryl or vinyl halide.

Glaser Coupling: This copper-catalyzed reaction leads to the homocoupling of terminal alkynes, resulting in the formation of a symmetric diacetylene.

These coupling reactions provide a robust platform for the synthesis of complex molecules with precise control over the substitution pattern around the piperidine core.

Fluorine-Mediated Electronic and Steric Effects on Chemical Reactivity

The presence of a fluorine atom at the C-3 position exerts significant electronic and steric influences on the reactivity of this compound.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) has several consequences:

Reduced Basicity of Nitrogen: As mentioned earlier, the fluorine atom decreases the electron density on the piperidine nitrogen, making it less basic. scientificupdate.com

Influence on Alkyne Acidity: The inductive effect of the fluorine atom can slightly increase the acidity of the terminal alkyne proton, potentially influencing its reactivity in deprotonation-initiated reactions.

Modulation of Ring Reactivity: The electron-withdrawing nature of fluorine can deactivate the piperidine ring towards certain electrophilic reactions.

Steric Effects: While fluorine has a relatively small van der Waals radius (1.47 Å), the C-F bond is longer than a C-H bond. The steric demand of a fluorine atom can influence the approach of reagents to the molecule. For instance, the steric bulk of the fluorine atom, in conjunction with the ethynyl group, can direct incoming reagents to the opposite face of the piperidine ring, thereby influencing the stereochemical outcome of reactions. researchgate.netresearchgate.net

Table 2: Key Properties of Fluorine Influencing Chemical Reactivity

| Property | Value/Description | Impact on Reactivity |

| Electronegativity (Pauling Scale) | 3.98 | Strong inductive electron withdrawal |

| van der Waals Radius | 1.47 Å | Moderate steric hindrance |

| C-F Bond Energy | ~485 kJ/mol | High stability of the C-F bond |

Investigating Reaction Stereochemistry and Regioselectivity

Many of the reactions involving this compound have the potential to generate new stereocenters or exhibit regioselectivity. For example, in 1,3-dipolar cycloaddition reactions involving the ethynyl group, the orientation of the dipole relative to the alkyne determines the regiochemical outcome (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles in CuAAC).

The stereochemistry of reactions at the piperidine ring can be influenced by the existing stereocenter at the C-3 position. The fluorine and ethynyl groups can act as stereodirecting elements, favoring the approach of reagents from the less hindered face of the molecule. Experimental techniques such as NMR spectroscopy (including 1D and 2D methods) are crucial for determining the regio- and stereochemical structures of the reaction products.

Computational Probes into Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the mechanisms of reactions involving this compound. dntb.gov.uaresearchgate.net By modeling the reaction pathways, researchers can gain insights into the structures of transition states, calculate activation energies, and predict the thermodynamically and kinetically favored products. nih.gov

For instance, DFT calculations can be employed to:

Analyze Cycloaddition Reactions: Investigate the concerted versus stepwise nature of cycloaddition reactions involving the ethynyl group and predict the regioselectivity based on the energies of the competing transition states. researchgate.netnih.gov

Study Conformational Preferences: Determine the most stable conformations of the piperidine ring and how these conformations influence reactivity.

Probe Electronic Effects: Quantify the electronic impact of the fluorine and ethynyl substituents on the reactivity of the piperidine nitrogen and the alkyne. mdpi.com

These computational studies complement experimental findings and provide a deeper understanding of the factors that govern the chemical behavior of this complex molecule. dntb.gov.ua

Structural Analysis and Conformational Landscapes

Conformational Analysis of Fluorinated Piperidine (B6355638) Systems

A systematic analysis of fluorinated piperidine derivatives has been conducted using both experimental techniques, primarily NMR spectroscopy, and computational DFT (Density Functional Theory) calculations. These studies consistently show that the conformational preferences in these systems are dictated by a delicate balance of electrostatic interactions, hyperconjugation, and steric factors.

In contrast to most monosubstituted cyclohexanes where the equatorial position is favored to minimize steric hindrance, fluorine on a piperidine ring exhibits a strong and consistent preference for the axial orientation. This phenomenon, known as the axial-F preference, has been confirmed experimentally through NMR studies for a wide variety of 3-fluoro- and 3,5-difluoropiperidine (B12995073) derivatives. The axial conformer is often exclusively observed in solution. Computational studies support these experimental findings, predicting a lower free enthalpy (ΔG) for the axial conformer compared to the equatorial one, particularly in polar solvents. For instance, in 3-fluoropiperidinium hydrochloride, the axial conformer is substantially preferred. This counterintuitive preference highlights the importance of electronic effects in governing the conformational equilibrium of these heterocyclic systems.

Table 1: Conformational Preferences of Representative Fluorinated Piperidines

Comparison of calculated free enthalpy differences (ΔG) between equatorial and axial conformers for 3-fluoropiperidine (B1141850) derivatives, illustrating the general preference for the axial position.

| Compound Derivative | Solvent | ΔG (axial-equatorial) (kcal/mol) | Experimentally Observed Preference |

|---|---|---|---|

| 3-Fluoropiperidine (TFA-protected) | Chloroform | -1.2 | Axial |

| 3-Fluoropiperidine (HCl salt) | Water | -2.1 | Axial |

| 3,5-Difluoropiperidine (TFA-protected) | Chloroform | -1.7 | Axial |

| 3,5-Difluoropiperidine (HCl salt) | Water | -3.1 | Axial |

The introduction of an ethynyl (B1212043) group at the C3 position, alongside the fluorine atom, introduces additional structural constraints. The ethynyl group is linear and sterically demanding in its own right. Its presence at a tertiary carbon on the piperidine ring would be expected to influence the ring's puckering and the rotational barriers of adjacent bonds. While specific conformational studies on 3-ethynyl-3-fluoropiperidine are not detailed in the available literature, the rigid, rod-like nature of the ethynyl substituent would likely have a significant impact on the conformational energy landscape. It would sterically interact with other substituents, potentially altering the energy difference between chair, twist-boat, and boat conformations and influencing the precise geometry of the lowest energy state.

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive assignment of the structure and conformation of complex molecules like this compound relies on advanced spectroscopic and analytical techniques. These methods provide direct evidence of atomic connectivity and spatial arrangement.

NMR spectroscopy is the most powerful tool for studying the conformational behavior of fluorinated piperidines in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and particularly ¹⁹F NMR, are employed to elucidate the molecule's structure. The conformational preference of the fluorine substituent is determined by analyzing the coupling constants (J-values) between fluorine and adjacent protons. Specifically, the magnitude of the three-bond Karplus coupling (³J(¹⁹F,¹H)) is diagnostic of the dihedral angle between the C-F bond and the C-H bonds on the adjacent carbons. A large coupling constant is typically indicative of an anti-periplanar (180°) relationship, which corresponds to an axial position for the fluorine, while smaller gauche couplings suggest an equatorial orientation.

Table 2: Representative NMR J-Coupling for Conformational Assignment

Typical ranges for 3J(19F,1H) coupling constants used to determine the orientation of fluorine in a piperidine ring.

| Fluorine Orientation | Dihedral Angle (approx.) | Typical 3J(19F,1H) Value (Hz) |

|---|---|---|

| Axial | ~180° (anti-periplanar) | 25 - 45 |

| Equatorial | ~60° (gauche) | < 10 |

While NMR provides detailed information about the conformational dynamics in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and the preferred conformation that the molecule adopts in the crystal lattice. For several related fluorinated piperidine derivatives, X-ray analysis has confirmed that the piperidine ring adopts a chair conformation with the fluorine atom occupying the axial position, corroborating the findings from solution-state NMR and computational studies.

Theoretical and Computational Approaches to Molecular Structure and Dynamics

Computational methods offer a detailed perspective on the geometric, energetic, and electronic properties of this compound, complementing experimental data by providing insights into its conformational landscape and reactivity.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, vibrational frequencies, and reaction energetics. For this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G*), can determine the preferred conformations of the piperidine ring and the relative energies of different chair, boat, and twist-boat conformers. These calculations would reveal the energetic favorability of placing the fluorine and ethynyl substituents in either axial or equatorial positions, providing a foundational understanding of the molecule's stable forms.

Table 1: Representative DFT Calculation Parameters for Piperidine Derivatives

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-311G** | Describes the atomic orbitals of the system. |

| Solvation Model | C-PCM | Accounts for the effect of a solvent on molecular properties. |

| Task | Geometry Optimization | Finds the lowest energy arrangement of atoms. |

| Task | Frequency Analysis | Confirms stationary points and calculates vibrational modes. |

Molecular Electrostatic Potential (MESP) Mapping and Local Reactivity Descriptors

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive behavior of molecules by visualizing the electrostatic potential on the electron density surface. For this compound, an MESP map would highlight regions of negative potential (red/yellow), typically associated with lone pairs on the nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would indicate areas prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions and predicting how the molecule might interact with biological targets or other reagents.

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This method can quantify hyperconjugative interactions, which are key to understanding conformational preferences and stability. For this compound, NBO analysis can elucidate the electronic interactions between the nitrogen lone pair and the anti-bonding orbitals of adjacent C-C or C-H bonds, as well as the influence of the electronegative fluorine and the π-system of the ethynyl group on the ring's electronic distribution. Such analyses reveal the delocalization of electron density and the energetic stabilization it provides.

Table 2: Key Interactions Investigated by NBO Analysis

| Donor Orbital | Acceptor Orbital | Type of Interaction | Significance |

| N Lone Pair (n) | C-C anti-bonding (σ) | Hyperconjugation | Stabilizes the molecule, influences conformation. |

| C-H bonding (σ) | C-F anti-bonding (σ) | Hyperconjugation | Reflects the electron-withdrawing effect of fluorine. |

| C≡C bonding (π) | C-F anti-bonding (σ*) | Hyperconjugation | Shows electronic delocalization from the alkyne. |

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD allows for the exploration of the full conformational space of this compound, including the transitions between different conformers. These simulations can reveal the flexibility of the piperidine ring and the accessible range of orientations for the substituents under various conditions (e.g., in different solvents or at different temperatures), offering a more complete understanding of its dynamic nature in a realistic environment.

Retrosynthetic Planning and Strategic Disconnections for 3 Ethynyl 3 Fluoropiperidine

General Principles of Retrosynthetic Analysis in Complex Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursors. lkouniv.ac.in This process is initiated by identifying the functional groups in the target molecule and applying disconnections, which are the reverse of known chemical reactions. lkouniv.ac.inscripps.edu Each disconnection transforms the target molecule into a simpler structure, or precursor. This process is repeated until readily available starting materials are reached.

Key concepts in this analysis include:

Target Molecule (TM): The final complex molecule that is the objective of the synthesis.

Disconnection: An imaginary process of breaking a bond to simplify the molecule. This must correspond to the reverse of a known, reliable reaction. lkouniv.ac.in

Synthon: An idealized fragment, usually an ion (cation or anion), resulting from a disconnection. Synthons are not actual reagents. lkouniv.ac.in

Synthetic Equivalent: A real chemical reagent that serves the function of a synthon. lkouniv.ac.in

Functional Group Interconversion (FGI): The process of converting one functional group into another to facilitate a disconnection or a subsequent synthetic step. lkouniv.ac.infiveable.mefiveable.me This is a crucial strategy when direct disconnection of a bond is not feasible.

The primary goal is to design a synthetic route that is efficient, high-yielding, and practical. Strategic disconnections aim to simplify the molecular structure significantly, for instance, by breaking bonds at key junctions or by disconnecting rings. scripps.edubham.ac.uk

Table 1: Core Principles of Retrosynthetic Analysis

| Principle | Description |

| Work Backwards | Start from the complex target molecule and progressively simplify it. |

| Identify Strategic Bonds | Disconnect bonds that lead to significant simplification, such as those that break the molecule into two large, similarly complex fragments or that open up ring systems. bham.ac.uk |

| Use Reliable Reactions | Each disconnection must correspond to a high-yielding and well-established chemical reaction in the forward direction. |

| Consider Stereochemistry | The analysis must account for the stereochemical complexity of the target molecule, planning for stereocontrolled reactions. |

| Employ FGIs | Use functional group interconversions to create functionality that enables powerful bond-forming reactions. fiveable.mefiveable.me |

Retrosynthetic Disconnections for the Piperidine (B6355638) Ring System

The piperidine ring is a common motif in pharmaceuticals and natural products. researchgate.netresearchgate.net Its retrosynthetic analysis can follow several established strategies, primarily involving either the dearomatization of a pre-existing aromatic ring or the cyclization of an acyclic precursor.

One of the most powerful strategies for synthesizing substituted piperidines is the hydrogenation of the corresponding pyridine (B92270) derivative. researchgate.net For 3-Ethynyl-3-fluoropiperidine, this approach suggests a disconnection of the saturated piperidine ring back to a substituted fluoropyridine precursor.

This strategy is particularly advantageous as it builds upon a stable, flat aromatic ring where substitution patterns can be controlled. The key challenge lies in the reduction of the pyridine ring without affecting the fluorine and ethynyl (B1212043) substituents. Recent advances have demonstrated that fluoropyridines can be effectively reduced to the corresponding all-cis-fluorinated piperidines through catalytic hydrogenation processes. springernature.comacs.orgnih.gov For instance, rhodium-catalyzed dearomatization–hydrogenation has been shown to be highly diastereoselective for forming various all-cis-(multi)fluorinated piperidines. springernature.comnih.gov Similarly, heterogeneous palladium catalysts can achieve selective reduction of fluoropyridines. acs.org

A plausible retrosynthetic disconnection for the this compound backbone would therefore be:

This compound ⇒ 3-Ethynyl-3-fluoropyridine

This simplifies the synthesis to the problem of preparing the appropriately substituted fluoropyridine.

An alternative approach involves forming the piperidine ring through an intramolecular cyclization reaction. This strategy disconnects two bonds of the ring, typically a C-N and a C-C bond, or involves the formation of one C-N or C-C bond in an acyclic precursor. nih.gov

Common ring-forming strategies for piperidines include:

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a classic and effective method. nih.gov

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can form the piperidine ring. rsc.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also be employed. nih.gov

For this compound, a disconnection based on intramolecular cyclization could involve an acyclic precursor containing the nitrogen and the carbon chain. For example, a C-N bond disconnection could lead to a 5,6-unsaturated amino alcohol, where the fluorine and ethynyl groups are already in place.

Strategic Disconnections for Fluorine and Ethynyl Introduction

The simultaneous presence of fluorine and an ethynyl group on the same quaternary carbon atom (C3) presents a significant synthetic challenge. Retrosynthetic analysis must consider how and when to introduce these functionalities.

A key disconnection at the C3 position would be of the C-F bond or the C-C≡CH bond. A logical approach would be to install one group from a precursor that already contains the other. For instance, a disconnection of the ethynyl group leads to a 3-fluoro-3-piperidinone precursor. The ethynyl group can then be introduced in the forward synthesis via nucleophilic addition of an acetylide equivalent to the ketone.

This compound ⇒ 3-Fluoro-3-piperidinone

Alternatively, the C-F bond can be disconnected. This would lead to a 3-ethynyl-3-hydroxypiperidine precursor. The hydroxyl group could then be converted to the fluoride (B91410) using a fluorinating agent (e.g., DAST or Deoxo-Fluor).

This compound ⇒ 3-Ethynyl-3-hydroxypiperidine

This latter approach is often preferred as the introduction of the ethynyl group via nucleophilic addition to a ketone is a robust and well-established transformation.

Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional group interconversions (FGIs) are essential for manipulating the reactivity of intermediates throughout a synthetic sequence. fiveable.mefiveable.mesolubilityofthings.com In the retrosynthesis of this compound, several FGIs are critical to link the proposed disconnections into a coherent pathway.

For example, if the synthesis proceeds through a 3-fluoro-3-piperidinone intermediate, this ketone itself can be derived from other functional groups. An FGI approach suggests that the ketone could be obtained from the oxidation of a corresponding secondary alcohol (3-fluoro-3-piperidinol).

3-Fluoro-3-piperidinone <= (FGI: Oxidation) => 3-Fluoro-3-piperidinol

This FGI is a key step because it connects the strategy for introducing the ethynyl group (via addition to the ketone) with potential routes to construct the fluorinated piperidine ring. The process of converting one functional group to another allows chemists to use a wider range of synthetic reactions to build the target molecule. fiveable.meyoutube.com

Table 2: Key Functional Group Interconversions (FGIs) in the Proposed Synthesis

| Transformation | Precursor Functional Group | Target Functional Group | Potential Reagents |

| Fluorination | Tertiary Alcohol (-C-OH) | Tertiary Fluoride (-C-F) | DAST, Deoxo-Fluor |

| Ethynylation | Ketone (C=O) | Tertiary Propargyl Alcohol (-C(OH)C≡CH) | Ethynylmagnesium bromide, Lithium acetylide |

| Oxidation | Secondary Alcohol (-CH(OH)-) | Ketone (-C(O)-) | PCC, Swern oxidation, DMP |

| Reduction | Pyridine | Piperidine | H₂, Pd/C; Rh catalyst acs.orgnih.gov |

| Amine Protection | Amine (-NH-) | Carbamate (-N-Boc, -N-Cbz) | Boc₂O, Cbz-Cl |

Maximizing Convergence and Atom Economy in Retrosynthetic Routes

Modern synthetic planning emphasizes not only the feasibility of a route but also its efficiency. Two key metrics for efficiency are convergence and atom economy.

By prioritizing convergent pathways and selecting reactions with high atom economy, the synthesis of this compound can be designed to be not only chemically sound but also more sustainable and cost-effective.

Applications and Designed Chemical Biology Implementations

Design and Development of Chemical Probes and Tools in Chemical Biology

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. nih.govyoutube.com The rational design of these probes is crucial for understanding protein function and for the identification of new therapeutic targets. nih.govrockefeller.edu The 3-ethynyl-3-fluoropiperidine scaffold is well-suited for the development of such tools due to the presence of the ethynyl (B1212043) group, which can serve as a versatile handle for bioconjugation reactions.

This alkyne moiety can be readily modified using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to attach reporter tags such as fluorophores or biotin. explorationpub.com This allows for the visualization and tracking of the molecule's interactions within a cellular environment, or for the isolation and identification of its binding partners through pull-down assays. The fluorine atom, in turn, can enhance the metabolic stability and binding affinity of the probe, ensuring its integrity and effectiveness in biological systems.

The development of selective chemical inhibitors is a cornerstone of modern drug discovery, aiming to modulate the activity of a single protein target to achieve a therapeutic effect with minimal off-target effects. nih.govnih.govrsc.org The rigid structure of the piperidine (B6355638) ring, combined with the specific stereoelectronic properties of the fluorine and ethynyl substituents, makes this compound an attractive scaffold for the rational design of such inhibitors. mdpi.comrsc.org

The fluorine atom can modulate the pKa of the piperidine nitrogen, influencing its interaction with acidic residues in a protein's active site. Furthermore, fluorine can form favorable orthogonal interactions with the protein backbone, enhancing binding affinity and selectivity. The ethynyl group can act as a rigid linker to orient other functional groups precisely within a binding pocket or can participate in non-covalent interactions, such as π-stacking or hydrogen bonding, to improve potency.

| Inhibitor Scaffold | Target | Modification | Effect on Selectivity |

| Azadipeptide Nitrile | Cathepsin K | Introduction of a triaryl meta-phenyl group | ~1000-fold selectivity over Cathepsins B and S rsc.org |

| Oxopyridine Derivative | FXIa | Introduction of hydrophobic P1 fragments | Higher selectivity than asundexian (B3325157) over plasma kallikrein nih.govrsc.org |

| Thiophene-Based Analog | KV1.3 | Incorporation of a 3-thiophene scaffold and a 2-methoxybenzamide (B150088) moiety | High selectivity against other KV1.x channels mdpi.com |

This table presents data on the rational design of selective inhibitors using various chemical scaffolds to illustrate the principles of achieving selectivity through targeted chemical modifications.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. nih.govnih.gov A PROTAC consists of a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker connecting the two. explorationpub.com The linker is a critical component of a PROTAC, as its length and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. explorationpub.comscienceopen.com

| PROTAC Component | Chemical Moiety | Role in PROTAC Strategy | Reference Example |

| Linker | Ethynyl group | Rigid connection between warhead and E3 ligase ligand | Potent BET degrader QCA570 explorationpub.com |

| Warhead | Selective AR modulator (SARM) | Binds to the androgen receptor (AR) target protein | First small-molecule PROTAC for AR degradation |

| E3 Ligase Ligand | Nutlin | Binds to the MDM2 E3 ligase | Used in the first small-molecule PROTAC for AR degradation |

This table provides examples of different components and chemical moieties used in the design of PROTACs, highlighting the potential roles for a scaffold like this compound.

Scaffold Diversification and Chemical Library Generation

Chemical libraries are collections of diverse small molecules that are screened against biological targets to identify new drug leads. The this compound scaffold serves as an excellent starting point for the generation of such libraries due to its inherent structural complexity and the presence of reactive handles for further chemical modification. sciencedaily.comresearchgate.net

The ethynyl group is particularly valuable in this context, as it can participate in a wide range of chemical transformations, including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and cycloaddition reactions. These reactions allow for the rapid and efficient introduction of a wide variety of substituents and ring systems, leading to the creation of a large and diverse library of compounds from a single, common intermediate. The fluorinated piperidine core provides a three-dimensional structure that is desirable in modern drug discovery, as it allows for the exploration of chemical space beyond flat, aromatic systems. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Impact

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com By systematically modifying different parts of a molecule and assessing the impact on its activity, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of a drug candidate. The this compound scaffold provides a unique opportunity to investigate the distinct contributions of both the fluorine atom and the ethynyl group to a molecule's biological profile.

The introduction of fluorine into a molecule can have profound effects on its biological activity. nih.govresearchgate.netmdpi.com Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic properties are very different. The C-F bond is highly polarized and exceptionally strong, which can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of a drug.

In the context of this compound, the fluorine atom at the 3-position can influence the conformation of the piperidine ring and the pKa of the nitrogen atom. scientificupdate.com These changes can have a significant impact on how the molecule interacts with its biological target. For example, a lower pKa can reduce off-target interactions with aminergic GPCRs, while the conformational constraints imposed by the fluorine atom can lock the molecule into a bioactive conformation, leading to higher potency.

| Compound | Modification | Target | IC50 (nM) | Fold Change in Affinity |

| GLP-1 Analog | Phenylalanine at position 9 | hGLP-1R | 1.9 | - |

| F9 GLP-1 Analog | 4-F-Phenylalanine at position 9 | hGLP-1R | 5.1 | 2.7-fold decrease |

| F29 GLP-1 Analog | 4-F-Phenylalanine at position 29 | hGLP-1R | 13.3 | 7-fold decrease |

| F28 GLP-1 Analog | 4-F-Phenylalanine at position 28 | hGLP-1R | 18.8 | 9.9-fold decrease |

This table illustrates the influence of selective fluorination on the binding affinity of Glucagon-like peptide-1 (GLP-1) analogues to the human GLP-1 receptor (hGLP-1R), based on data from reference nih.gov.

The ethynyl group is a versatile functional group in medicinal chemistry that can participate in a variety of interactions with biological targets. mdpi.com Its linear geometry and sp-hybridized carbons make it a rigid and compact linker that can be used to position other functional groups with high precision. The π-system of the alkyne can engage in non-covalent interactions, such as π-stacking with aromatic residues or cation-π interactions with positively charged amino acids in a protein's binding site.

Furthermore, the terminal alkyne proton is weakly acidic and can act as a hydrogen bond donor. In some cases, the ethynyl group can also act as a covalent warhead, forming an irreversible bond with a nucleophilic residue, such as a cysteine, in the active site of an enzyme. The combination of these properties makes the ethynyl moiety a valuable tool for enhancing the binding affinity and selectivity of a small molecule inhibitor.

Conformational Effects on Structure-Activity Relationships

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cyclic systems like piperidines, the conformational preferences of substituents play a pivotal role in dictating their interactions with biological targets. In the case of this compound, the interplay between the fluorine and ethynyl groups at the C3 position introduces unique stereoelectronic effects that significantly influence the ring's conformation and, consequently, its structure-activity relationship (SAR).

Research on 3-fluoropiperidines has consistently demonstrated a preference for the axial conformation of the fluorine atom. d-nb.infonih.govresearchgate.netresearchgate.net This preference is attributed to a combination of hyperconjugative and electrostatic interactions. Specifically, the anti-periplanar alignment of the axial C-F bond with the vicinal C-H or C-N bonds allows for stabilizing hyperconjugative interactions (σC-H/C-N → σ*C-F). researchgate.net Furthermore, in the protonated state, a favorable electrostatic interaction between the axial fluorine and the axial N-H bond further stabilizes this conformation. researchgate.net

The introduction of an ethynyl group at the same position adds another layer of complexity. The linear and sterically demanding nature of the ethynyl group, coupled with its own electronic properties, can modulate the inherent conformational preferences of the 3-fluoropiperidine (B1141850) ring. While specific experimental data on the conformational equilibrium of this compound is not extensively available, it is hypothesized that the conformational landscape will be a delicate balance between the axial preference of the fluorine and the steric and electronic influence of the ethynyl group. Understanding this equilibrium is crucial for designing derivatives with optimized biological activity, as the spatial orientation of these functional groups will determine their ability to engage in key binding interactions with target proteins.

The following table summarizes the key stereoelectronic effects influencing the conformation of substituted piperidines:

| Interaction | Description | Influence on Conformation |

| Hyperconjugation | Donation of electron density from an adjacent σ-bond to the antibonding orbital (σ*) of the C-F bond. | Favors axial orientation of the fluorine atom. |

| Electrostatic Interactions | Favorable dipole-dipole or ion-dipole interactions between the fluorine atom and other polar groups. | Can stabilize either axial or equatorial conformers depending on the nature and position of the interacting groups. |

| Steric Hindrance | Repulsive interactions between bulky substituents. | Generally disfavors axial orientation for larger groups. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological response.

While specific QSAR models for this compound are not yet prevalent in the literature, the principles of QSAR can be readily applied to this scaffold. The development of a robust QSAR model for a series of this compound derivatives would involve the calculation of various molecular descriptors that quantify different aspects of their chemical structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies. The high electronegativity of the fluorine atom and the π-system of the ethynyl group will significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The conformation of the piperidine ring and the orientation of the substituents will be critical in defining these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logP value is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, capturing information about branching and connectivity.

Once a set of relevant descriptors is calculated for a training set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be employed to build the QSAR model. nih.govresearchgate.netdntb.gov.ua A validated QSAR model can then be used to predict the activity of new, untested this compound analogs, thereby accelerating the drug discovery process.

The following table provides examples of descriptor classes and their relevance in QSAR studies of piperidine derivatives:

| Descriptor Class | Example Descriptors | Relevance to Piperidine Derivatives |

| Electronic | Partial atomic charges, Dipole moment | The basicity of the piperidine nitrogen and the polarity of the C-F bond are key determinants of target interaction. |

| Steric | Molecular volume, Surface area | The size and shape of substituents on the piperidine ring influence binding pocket complementarity. |

| Hydrophobic | LogP | Affects membrane permeability and overall pharmacokinetic profile. |

| Topological | Wiener index, Kier & Hall indices | Can capture subtle structural differences that impact activity. |

Utility as Building Blocks for the Development of Advanced Chemical Entities

The unique combination of a conformationally influential fluorine atom and a synthetically versatile ethynyl group makes this compound a highly valuable building block for the synthesis of more complex and advanced chemical entities. researchgate.netnih.govnih.gov The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. nih.gov The addition of the 3-ethynyl and 3-fluoro substituents provides key advantages for drug design and development.

The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of the piperidine nitrogen to fine-tune its basicity and target engagement, and improve binding affinity through favorable interactions with the target protein. researchgate.net

The ethynyl group serves as a versatile synthetic handle for a variety of chemical transformations, including:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are excellent linkers for connecting the piperidine core to other molecular fragments.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the straightforward introduction of aryl or heteroaryl groups, enabling the exploration of a wide range of chemical space.

Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane, providing access to a broader range of saturated and unsaturated derivatives.

Mannich and other addition reactions: The activated C-H bond of the terminal alkyne can participate in various addition reactions to introduce further functionalization.

The strategic use of this compound as a building block allows for the rapid and efficient generation of diverse libraries of compounds with potentially improved pharmacological properties. whiterose.ac.uk This approach facilitates the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs targeting a wide array of diseases. The ability to introduce conformational constraints and a versatile synthetic handle in a single, compact building block makes this compound a powerful tool for the creation of next-generation therapeutics.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Ethynyl-3-fluoropiperidine to achieve high yields and purity?

Methodological Answer : Synthesis optimization requires systematic screening of reaction conditions (e.g., catalysts, solvents, temperature) and purification techniques. For fluorinated piperidines, nucleophilic fluorination or halogen-exchange reactions are common starting points. Reaction yields can be improved by controlling steric and electronic effects at the fluorinated carbon. Column chromatography or recrystallization is often used for purification, with purity verified via HPLC (>99%) and structural confirmation via / NMR and LC-MS. Refer to fluorinated fragment libraries for analogous reaction protocols .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : and NMR to confirm backbone structure; NMR to verify fluorination position and absence of byproducts.

- Mass Spectrometry : High-resolution LC-MS to confirm molecular weight and detect impurities.

- X-ray Crystallography : For unambiguous stereochemical assignment if crystalline derivatives are obtainable. Cross-reference with computational models (DFT) for electronic environment validation .

Q. What stability challenges are associated with this compound under varying experimental conditions?

Methodological Answer : Fluorinated compounds are prone to hydrolytic degradation, especially under acidic or basic conditions. Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to pH 3–10 buffers at 40°C for 48 hours, monitoring degradation via HPLC.

- Light Sensitivity : Assess photostability under UV/visible light using controlled irradiation chambers.

- Storage Recommendations : Store in inert atmospheres (argon) at –20°C to minimize alkyne group reactivity .

Q. How can researchers design experiments to assess the reactivity of the ethynyl group in this compound?

Methodological Answer : Use click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to test ethynyl group accessibility. Quantify reaction efficiency via:

- Kinetic Studies : Monitor reaction progress using in situ IR or NMR.

- Competitive Experiments : Compare reactivity with non-fluorinated analogs to isolate electronic effects of the fluorine atom.

- Computational Modeling : Calculate alkyne bond dissociation energies (BDEs) using DFT to predict reactivity trends .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

Methodological Answer :

- GC-MS or LC-MS : Identify low-abundance impurities (<0.1%) via full-scan mode.

- ICP-MS : Detect residual metal catalysts (e.g., Pd, Cu) from synthesis.

- Chiral HPLC : Resolve enantiomeric impurities if stereochemical purity is critical.

- Quality Control Thresholds : Establish acceptance criteria based on ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s pharmacokinetic properties?

Methodological Answer : Discrepancies often arise from oversimplified solvation models or incomplete conformational sampling. Mitigate by:

- Enhanced Sampling MD Simulations : Use metadynamics to explore free-energy landscapes of membrane permeability.

- In Vitro/In Vivo Correlation (IVIVC) : Compare predicted logP with experimental shake-flask measurements.

- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set selection, solvent models) and validate with experimental partition coefficients .

Q. What strategies are effective for evaluating the bioisosteric potential of this compound against non-fluorinated analogs?

Methodological Answer :

- Pharmacophore Mapping : Overlay 3D structures to assess steric/electronic compatibility.

- Binding Affinity Assays : Use SPR or ITC to compare target protein interactions.

- Metabolic Stability : Perform microsomal incubation studies (human/rat liver microsomes) to quantify fluorination’s impact on half-life.

- Case Study : Replace –CF groups in known inhibitors with –C≡CH–F and assess activity retention .

Q. How can researchers address low reproducibility in multi-step syntheses involving this compound?

Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reagent stoichiometry, reaction time).

- In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring.

- Batch-to-Batch Analysis : Track impurities via PCA (principal component analysis) of LC-MS datasets.

- Controlled Atmosphere Techniques : Minimize moisture/oxygen exposure using Schlenk lines or gloveboxes .

Q. What methodologies are recommended for probing the role of this compound in modulating enzyme kinetics?

Methodological Answer :

- Enzyme Inhibition Assays : Use Michaelis-Menten kinetics with fluorogenic substrates to determine values.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

- X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to identify fluorine-specific interactions (e.g., C–F⋯H–N).

- Mutagenesis Studies : Replace key residues in the enzyme active site to validate binding hypotheses .

Q. How should researchers design a robust SAR study for this compound derivatives?

Methodological Answer :

- Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, heterocyclic) at the ethynyl/fluorine positions.

- Data Matrix Construction : Tabulate IC, logP, and solubility for each derivative (see example table below).

- Machine Learning : Train QSAR models using Random Forest or SVM algorithms to predict activity cliffs.

- Validation : Cross-check predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.